

# In-Depth Technical Guide to the Spectroscopic Characterization of Pyralomicin 1d

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## Compound of Interest

Compound Name: *Pyralomicin 1d*

Cat. No.: *B15565729*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Pyralomicin 1d**, a novel antibiotic isolated from *Microtetraspora spiralis*. The information presented here is compiled from key studies on the structure elucidation and biosynthesis of the pyralomicin family of natural products.

## Physicochemical Properties and Spectroscopic Data

**Pyralomicin 1d** is a member of the pyralomicin class of antibiotics, which are characterized by a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. The structure of these compounds, including **Pyralomicin 1d**, was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of **Pyralomicin 1d**

Property	Value
Molecular Formula	C <sub>19</sub> H <sub>16</sub> Cl <sub>3</sub> NO <sub>7</sub>
Molecular Weight	491.7 g/mol
Appearance	Amorphous powder
UV λ <sub>max</sub> (MeOH) nm (ε)	248 (26,000), 303 (8,400), 356 (10,000)
IR (KBr) cm <sup>-1</sup>	3400, 1660, 1610, 1580, 1450, 1380, 1280, 1100
Optical Rotation [α] <sub>D</sub> <sup>25</sup>	-120° (c 0.1, MeOH)

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Pyralomicin 1d** (500 MHz, CD<sub>3</sub>OD)

Position	δ (ppm)	Multiplicity	J (Hz)
8-CH <sub>3</sub>	2.35	s	
H-7	6.85	s	
H-2'	6.20	d	3.0
H-3'	4.35	dd	3.0, 5.0
H-4'	4.10	dd	5.0, 7.0
H-5'	4.05	dd	7.0, 8.0
H-6'	4.95	d	8.0
3'-CH <sub>2</sub> OH	3.80	m	
3.95	m		

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Pyralomicin 1d** (125 MHz, CD<sub>3</sub>OD)

Position	$\delta$ (ppm)
C-2	118.5
C-3	110.0
C-3a	148.0
C-4	175.0
C-4a	115.0
C-5	155.0
C-5a	120.0
C-7	117.0
C-8	130.0
8-CH <sub>3</sub>	15.0
C-9a	145.0
C-1'	60.0
C-2'	130.0
C-3'	135.0
C-4'	75.0
C-5'	78.0
C-6'	70.0
3'-CH <sub>2</sub> OH	62.0

## Experimental Protocols

The characterization of **Pyralomicin 1d** involves a series of detailed experimental procedures, from the cultivation of the producing microorganism to the isolation and spectroscopic analysis of the compound.

## Fermentation of *Microtetraspora spiralis* MI178-34F18

The production of pyralomicins is achieved through the fermentation of *Microtetraspora spiralis* MI178-34F18.

- **Seed Culture:** A loopful of the spore suspension of *M. spiralis* is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., soluble starch, glucose, yeast extract, and inorganic salts). The culture is incubated at 27°C for 48 hours on a rotary shaker.
- **Production Culture:** The seed culture is then transferred into a larger production medium (e.g., glycerol, Pharmamedia, and inorganic salts) in a fermentation tank. The fermentation is carried out at 27°C for 5 to 7 days with aeration and agitation.

## Isolation and Purification of Pyralomicin 1d

The pyralomicins are extracted from the culture broth and mycelium and purified using a series of chromatographic techniques.

- **Extraction:** The culture broth is separated from the mycelium by filtration. The mycelium is extracted with acetone, and the extract is concentrated. The supernatant is extracted with ethyl acetate.
- **Initial Chromatography:** The combined extracts are subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform and methanol.
- **Further Purification:** The fractions containing the pyralomicins are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile in water to yield the pure pyralomicin congeners, including **Pyralomicin 1d**.

## Spectroscopic Analysis

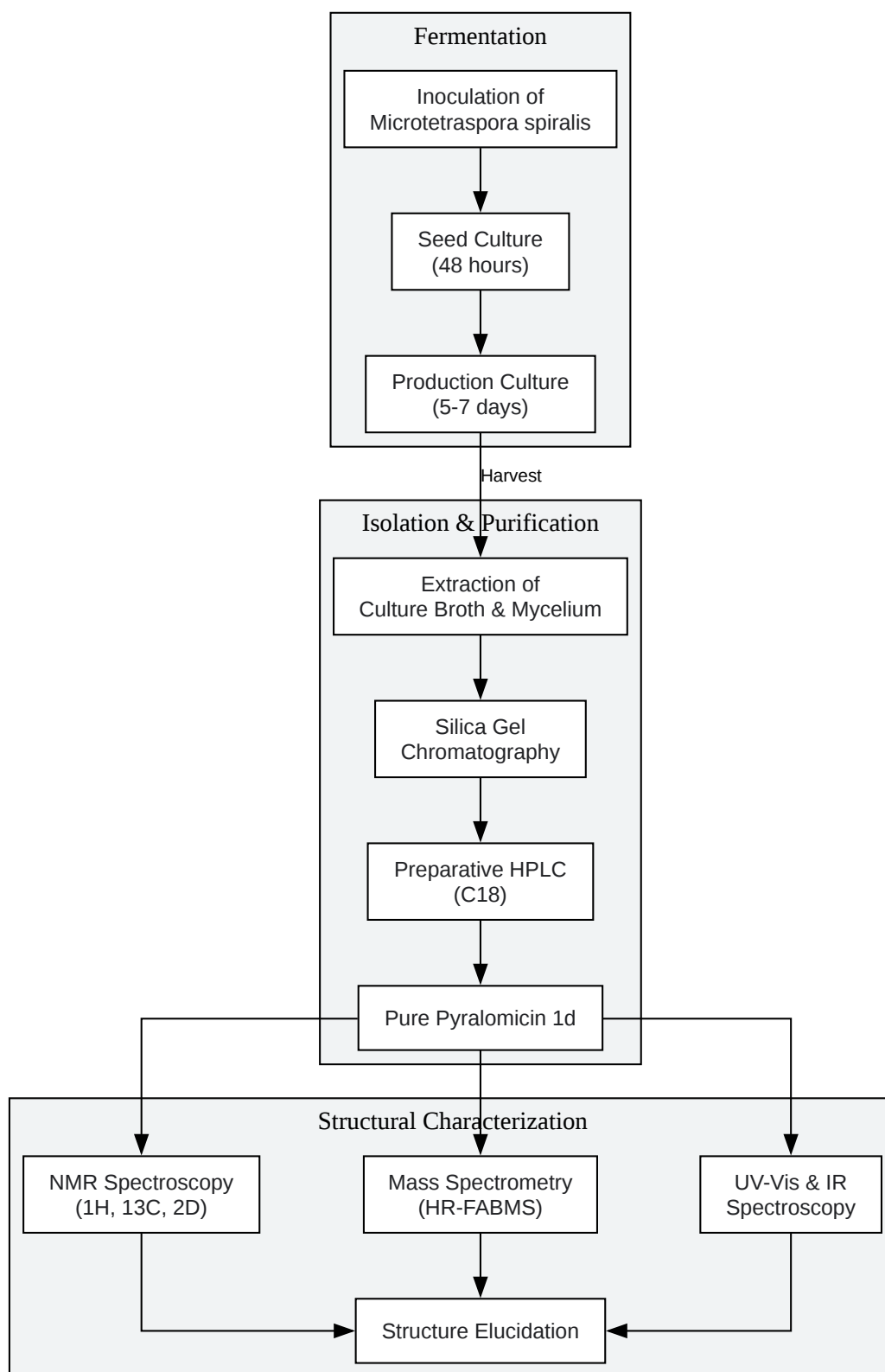
The structure of **Pyralomicin 1d** was elucidated using a combination of spectroscopic methods.

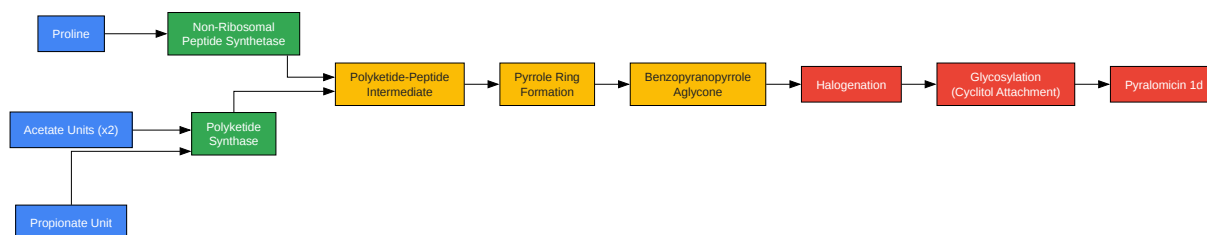
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer in deuterated methanol ( $\text{CD}_3\text{OD}$ ). Structural assignments were confirmed by two-dimensional NMR experiments, including COSY, HMQC, and HMBC.

- Mass Spectrometry: High-resolution mass spectra were obtained using a fast atom bombardment (FAB) mass spectrometer.
- UV and IR Spectroscopy: UV spectra were measured in methanol, and IR spectra were recorded using a potassium bromide (KBr) pellet.

## Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the isolation and characterization of **Pyralomicin 1d**.





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